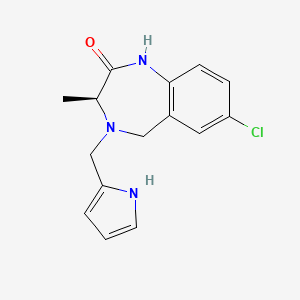
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by its unique structure, which includes a pyrrole moiety attached to the benzodiazepine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions.
Introduction of the Chlorine Atom: The chlorine atom is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrole Moiety: The pyrrole moiety is attached through a nucleophilic substitution reaction, where the benzodiazepine core reacts with a pyrrole derivative under basic conditions.
Final Modifications: The final step involves any necessary modifications to achieve the desired stereochemistry and purity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, alkylating agents, nucleophiles
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
科学研究应用
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- has a wide range of scientific research applications:
Chemistry: The compound is used as a model molecule in studies of benzodiazepine chemistry, including reaction mechanisms and synthetic methodologies.
Biology: In biological research, the compound is studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and other neurological disorders.
Industry: In the pharmaceutical industry, the compound is used in the development of new benzodiazepine-based drugs with improved efficacy and safety profiles.
作用机制
The mechanism of action of 2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. The compound binds to the GABA receptor, enhancing the inhibitory effects of GABA and leading to a calming effect on the brain. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
相似化合物的比较
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: A benzodiazepine used for its anxiolytic and sedative effects, with a different chemical structure.
Alprazolam: A benzodiazepine commonly used in the treatment of anxiety and panic disorders.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-1,3,4,5-tetrahydro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-, (3S)- is unique due to its specific chemical structure, which includes a pyrrole moiety. This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications.
属性
CAS 编号 |
258849-92-2 |
|---|---|
分子式 |
C15H16ClN3O |
分子量 |
289.76 g/mol |
IUPAC 名称 |
(3S)-7-chloro-3-methyl-4-(1H-pyrrol-2-ylmethyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H16ClN3O/c1-10-15(20)18-14-5-4-12(16)7-11(14)8-19(10)9-13-3-2-6-17-13/h2-7,10,17H,8-9H2,1H3,(H,18,20)/t10-/m0/s1 |
InChI 键 |
SCGYOQRKXLNHMV-JTQLQIEISA-N |
手性 SMILES |
C[C@H]1C(=O)NC2=C(CN1CC3=CC=CN3)C=C(C=C2)Cl |
规范 SMILES |
CC1C(=O)NC2=C(CN1CC3=CC=CN3)C=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


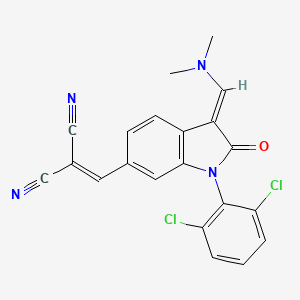
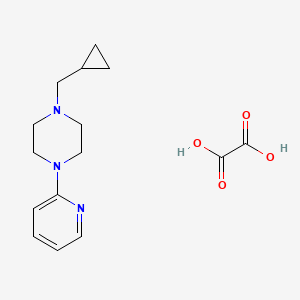


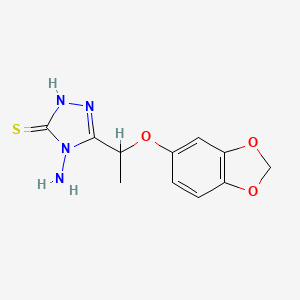
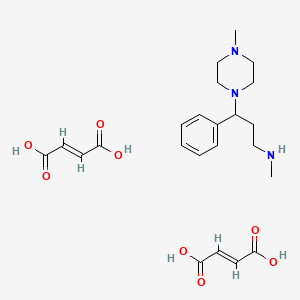
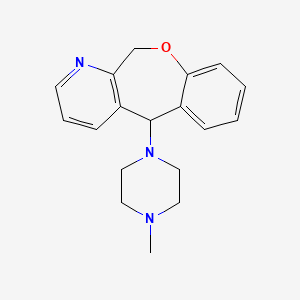


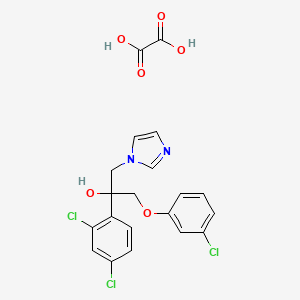
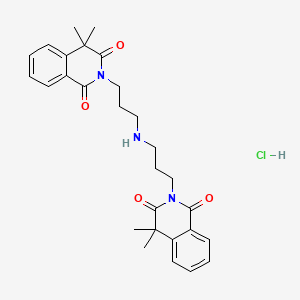
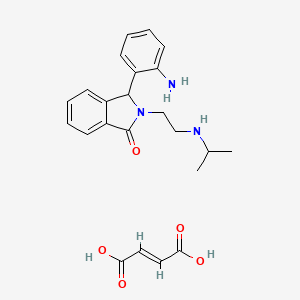
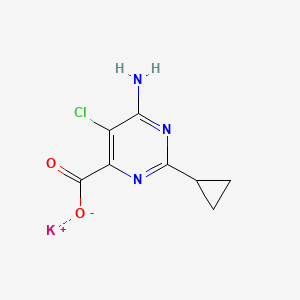
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)
